molecular formula C17H11N3O5S3 B2415508 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 477548-10-0

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2415508
CAS No.: 477548-10-0
M. Wt: 433.47
InChI Key: WBYBASSAZWUXKA-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a sophisticated small molecule designed for advanced pharmaceutical and biochemical research. This compound features a benzothiazole core linked to a nitrobenzo[b]thiophene carboxamide, a structural motif recognized for its significant potential in probing key biological pathways. Researchers can leverage this compound to investigate novel therapies for neurodegenerative diseases, as structurally related 6-hydroxybenzothiazol-2-carboxamides have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective properties, relevant to Alzheimer's and Parkinson's disease research . Furthermore, its hybrid structure, incorporating both benzothiazole and benzothiophene rings, makes it a valuable candidate for anti-infective discovery programs. Benzothiazole derivatives have demonstrated substantial activity against resistant strains of Mycobacterium tuberculosis, highlighting their application in addressing global health challenges like multidrug-resistant tuberculosis (MDR-TB) . The presence of the methylsulfonyl and nitro substituents suggests potential for targeted interactions with enzymatic pockets, which can be critical for developing inhibitors against specific viral or bacterial targets, as seen in research on benzisothiazoles for treating HCV infection . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S3/c1-28(24,25)11-3-4-12-14(8-11)27-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)26-15/h2-8H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYBASSAZWUXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a complex structure comprising multiple heterocyclic rings, which contribute to its biological activity. The key structural components include:

  • Benzo[d]thiazole : Known for various biological activities.
  • Nitro group : Often associated with enhanced antimicrobial properties.
  • Methylsulfonyl group : Potentially influencing solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. Methods include:

  • Formation of the benzo[d]thiazole core through condensation reactions.
  • Introduction of the nitro and methylsulfonyl groups via electrophilic substitution reactions.
  • Final amide coupling to yield the target compound.

Antimicrobial Activity

Research has demonstrated that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Bacillus subtilis7 µg/mL

These findings indicate that the compound possesses potent antibacterial activity, particularly against resistant strains .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to the benzo[b]thiophene scaffold. The target compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
HCT116 (colon cancer)10.86
MCF-7 (breast cancer)6.11
A549 (lung cancer)8.75

The selective cytotoxicity observed suggests that this compound may be a candidate for further development as an anticancer agent .

Other Biological Activities

In addition to antimicrobial and anticancer effects, derivatives of this compound have been explored for:

  • Antidiabetic Activity : Some benzothiazole derivatives have shown potential in lowering blood glucose levels in diabetic models.
  • Antifungal Activity : Preliminary tests indicate effectiveness against common fungal pathogens.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Elgemeie et al. highlighted the synthesis of related compounds, demonstrating significant antibacterial activity against MRSA strains .
  • Anticancer Screening : In a recent publication, several derivatives were screened against multiple cancer cell lines, revealing that modifications to the benzothiazole core significantly influenced their potency .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide exhibit potent antimicrobial properties. For example, derivatives containing thiazole and benzo[b]thiophene moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Case Study:
In a study evaluating the antimicrobial activity of thiazole derivatives, several compounds were synthesized and tested for their efficacy against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have indicated that similar benzo[b]thiophene derivatives can inhibit tumor cell proliferation by targeting microtubule dynamics, which is crucial for cell division.

Case Study:
A notable investigation focused on the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives, which were found to inhibit tubulin polymerization effectively. The most active compounds demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, including breast cancer cells . Molecular docking studies further elucidated the binding interactions between these compounds and tubulin, highlighting their mechanism of action.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Research Findings:
A recent study evaluated the antioxidant and anti-inflammatory activities of tetrahydrobenzo[b]thiophene derivatives. These compounds demonstrated a capacity to inhibit lipid peroxidation and reduce inflammation markers in vitro, suggesting their potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzo[b]thiophene and thiazole rings significantly influence biological activity.

Data Table: Structure-Activity Relationship Analysis

CompoundSubstituentBiological ActivityIC50 (nM)
AMethoxy at C7Antiproliferative9.5
BNitro at C5Antimicrobial0.040
CMethylsulfonylAnti-inflammatoryNot specified

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Employ stepwise synthesis with protecting groups (e.g., NaH-mediated protection of amide nitrogen as in ) to prevent side reactions .
  • Use solvents like tetrahydrofuran (THF) for cycloaddition reactions (e.g., sodium azide-mediated tetrazole formation in ) to enhance reaction efficiency .
  • Monitor intermediates via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Final characterization should include IR (for functional groups like sulfonyl or nitro), 1H^{1}\text{H}-/13C^{13}\text{C}-NMR (for structural confirmation), and mass spectrometry (for molecular ion validation) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm1^{-1}) and nitro (N–O, ~1520–1350 cm1^{-1}) groups .
  • 1H^{1}\text{H}-NMR : Assign aromatic proton environments (e.g., benzo[b]thiophene protons at δ 7.5–8.5 ppm) and methylsulfonyl protons (singlet at δ ~3.3 ppm) .
  • 13C^{13}\text{C}-NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes with known sulfonyl/nitrobenzothiazole interactions (e.g., kinases, bacterial DNA gyrase) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing geometry with Gaussian09 at the B3LYP/6-31G* level .
  • Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors. Validate via in vitro assays (e.g., antimicrobial activity as in ) .

Q. How to resolve contradictions in spectral data interpretation (e.g., unexpected 1H^{1}\text{H}1H-NMR signals)?

Methodological Answer:

  • Tautomerism analysis : Investigate thione-thiol tautomerism using 1H^{1}\text{H}-NMR in DMSO-d6_6 () or computational methods (e.g., DFT for energy minimization) .
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening .
  • Cross-validation : Compare experimental 13C^{13}\text{C}-NMR shifts with computed values (e.g., GIAO method in Gaussian09) .

Q. What computational strategies can predict reaction pathways for novel derivatives?

Methodological Answer:

  • Reaction path search : Apply the AFIR (Artificial Force-Induced Reaction) method () to model intermediates and transition states .
  • Quantum chemical calculations : Use Gaussian09 or ORCA to calculate activation energies (e.g., for nitro group reduction or sulfonyl substitution) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible synthetic routes .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methylsulfonyl with carboxamide) using protocols from and .
  • Biological testing : Screen analogs for activity (e.g., MIC against S. aureus or E. coli) and correlate with electronic (Hammett σ) or steric parameters .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using Sybyl-X to map pharmacophore requirements .

Methodological Tables

Q. Table 1. Key Characterization Data for the Compound

TechniqueObserved DataReference
IRS=O (1320 cm1^{-1}), N–O (1500 cm1^{-1})
1H^{1}\text{H}-NMRδ 8.2 ppm (benzo[b]thiophene-H), δ 3.3 ppm (CH3_3SO2_2)
ESI-MS[M+H]+^+: m/z 420.1 (calculated)

Q. Table 2. Computational Parameters for Docking Studies

ParameterValue/SoftwareReference
Ligand prepGeometry optimization (B3LYP/6-31G*)
DockingAutoDock Vina (grid size: 25×25×25 Å)
ValidationRMSD ≤ 2.0 Å (re-docking)

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